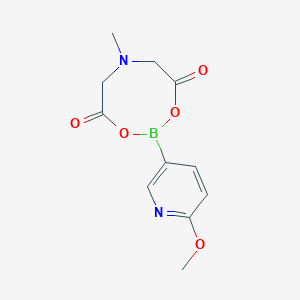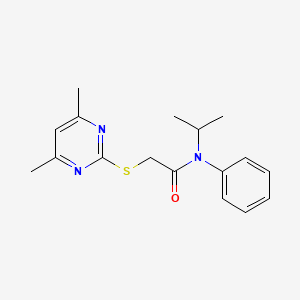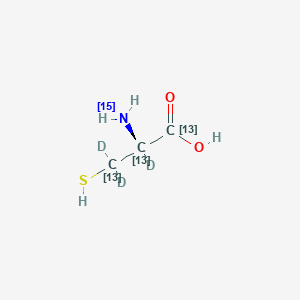
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸は、窒素-15、重水素、炭素-13で同位体標識された複雑な有機化合物です。この化合物は、独自の同位体組成により、生化学経路と反応の追跡と研究に役立つため、さまざまな科学分野で関心を集めています。
準備方法
合成経路と反応条件
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸の合成は、通常、同位体標識された前駆体の組み込みを含む複数のステップが含まれます。一般的なアプローチの1つは、適切に保護されたアミノ酸誘導体から始めて、特定の化学反応によって同位体標識を導入することです。たとえば、窒素-15標識は、窒素-15標識アンモニアまたはアミンを使用してアミノ化反応によって導入できます。重水素標識は、水素-重水素交換反応によって達成できます。一方、炭素-13標識は、炭素-13標識炭素源を使用して組み込むことができます。
工業生産方法
この化合物の工業生産には、自動ペプチド合成装置と同位体標識試薬を使用して、大規模な合成を行う場合があります。このプロセスには、通常、最終生成物の同位体純度と化学的完全性を確保するためのクロマトグラフィーなどの精製ステップが含まれます。
化学反応の分析
反応の種類
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化される可能性があります。
還元: カルボン酸基は、アルコールを形成するように還元される可能性があります。
置換: アミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素やヨウ素などの試薬を、穏やかな条件下で使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの求核試薬を、塩基の存在下で使用できます。
主要な生成物
酸化: ジスルフィド、スルホン酸。
還元: アルコール。
置換: 置換アミンまたはアミド。
科学研究の応用
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸は、次のようなさまざまな科学研究の応用に使用されています。
化学: 反応機構と速度論的研究におけるトレーサーとして。
生物学: タンパク質合成と分解を研究するための代謝標識実験において。
医学: 薬物開発と薬物動態研究において、薬物の分布と代謝を追跡するため。
産業: 環境および農業研究で使用される標識化合物の製造において。
科学的研究の応用
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic labeling experiments to study protein synthesis and degradation.
Medicine: In drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for use in environmental and agricultural studies.
作用機序
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸の作用機序は、その特定の用途によって異なります。生化学的研究では、同位体標識により、研究者は化合物の代謝経路への組み込みを追跡し、その分子標的を特定することができます。標識された原子は、核磁気共鳴(NMR)分光法や質量分析法などの手法を使用して検出でき、生体系における化合物の相互作用と変換に関する洞察を提供します。
類似化合物の比較
類似化合物
(2R)-2-アザニル-2,3,3-トリデゥテリオ-3-スルファニルプロパン酸: 窒素-15と炭素-13の標識がありません。
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニルプロパン酸: 炭素-13の標識がありません。
(2R)-2-アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸: 窒素-15の標識がありません。
独自性
(2R)-2-(15N)アザニル-2,3,3-トリデゥテリオ-3-スルファニル(1,2,3-13C3)プロパン酸における窒素-15、重水素、炭素-13の標識のユニークな組み合わせにより、マルチ次元トレーシング研究に特に価値があります。これにより、より少ない同位体標識を持つ化合物と比較して、複雑な生化学プロセスのより包括的な分析が可能になります。
類似化合物との比較
Similar Compounds
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the nitrogen-15 and carbon-13 labels.
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the carbon-13 labels.
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid: Lacks the nitrogen-15 label.
Uniqueness
The unique combination of nitrogen-15, deuterium, and carbon-13 labels in (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid makes it particularly valuable for multi-dimensional tracing studies. This allows for a more comprehensive analysis of complex biochemical processes compared to compounds with fewer isotopic labels.
特性
分子式 |
C3H7NO2S |
|---|---|
分子量 |
128.15 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
InChIキー |
XUJNEKJLAYXESH-UXVMDEDXSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2] |
正規SMILES |
C(C(C(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


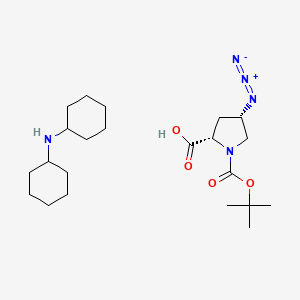
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)



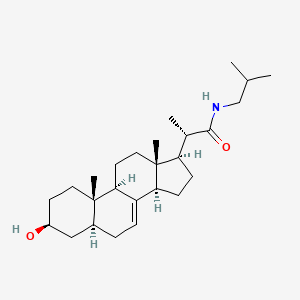


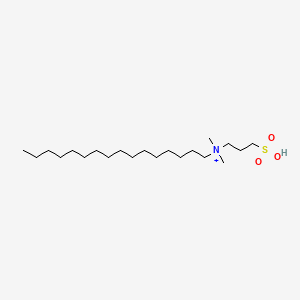
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

